2-[(2R)-oxiran-2-yl]acetic acid
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Overview
Description
2-[(2R)-oxiran-2-yl]acetic acid is an organic compound with the molecular formula C4H6O3 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-oxiran-2-yl]acetic acid typically involves the reaction of oxirane with acetic acid. One common method is the ring-opening reaction of oxirane by acetic acid, which can be catalyzed by tertiary amines. The reaction conditions often include a temperature range of 323–353 K and the use of catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by controlling reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-oxiran-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of β-hydroxypropyl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Tertiary amines such as triethylamine are used as catalysts in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: β-hydroxypropyl esters.
Scientific Research Applications
2-[(2R)-oxiran-2-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(2R)-oxiran-2-yl]acetic acid involves the ring-opening reaction of the oxirane ring. This reaction is typically catalyzed by tertiary amines, leading to the formation of β-hydroxypropyl esters. The reaction proceeds through a series of parallel consecutive stages, including the quaternization of the amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening process .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
Propionic acid: A carboxylic acid with the formula CH3CH2COOH.
Butyric acid: A carboxylic acid with the formula CH3CH2CH2COOH.
Uniqueness
The oxirane ring allows for unique ring-opening reactions and the formation of various functionalized products .
Properties
Molecular Formula |
C4H6O3 |
---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2-[(2R)-oxiran-2-yl]acetic acid |
InChI |
InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 |
InChI Key |
ZVNYKZKUBKIIAH-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](O1)CC(=O)O |
Canonical SMILES |
C1C(O1)CC(=O)O |
Origin of Product |
United States |
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